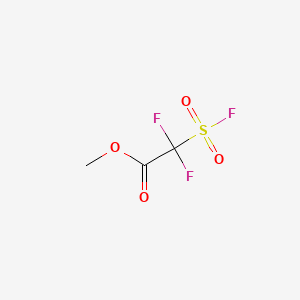

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Overview

Description

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound with the molecular formula C3H3F3O4SThis compound is primarily used as a reagent in organic synthesis, particularly for trifluoromethylation and perfluoroalkylation reactions .

Mechanism of Action

Target of Action

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is primarily used as a reagent in the trifluoromethylation of alkyl halides . It is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides .

Mode of Action

Under specific high concentration and high temperature conditions, MDFA has been found to act as a very efficient source of difluorocarbene . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) . In the presence of a demethylating reagent, such as iodide, MDFA releases difluorocarbene, which in the presence of triphenylphosphine forms difluoromethylene triphenylphosphonium ylide .

Result of Action

The result of MDFA’s action is the generation of difluorocarbene, a highly reactive species used in various chemical reactions . This can lead to the trifluoromethylation of alkyl halides and the perfluoroalkylation of aryl iodides and bromides .

Action Environment

The action of MDFA is influenced by environmental factors such as concentration and temperature . High concentrations and temperatures enhance its ability to act as a source of difluorocarbene . Safety precautions must be taken when handling MDFA due to its reactivity and potential hazards .

Biochemical Analysis

Biochemical Properties

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate plays a significant role in biochemical reactions due to its ability to introduce trifluoromethyl groups into organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-fluorine bonds, which are crucial in medicinal chemistry and agrochemicals . The nature of these interactions often involves the activation or inhibition of specific enzymes, leading to the modification of substrates and the formation of desired products.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them, depending on the context . This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The compound’s ability to introduce trifluoromethyl groups also leads to changes in gene expression, as it can interact with DNA and RNA molecules, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under recommended storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time. For example, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, which may have lasting impacts on cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the stability and activity of certain proteins . At high doses, it can exhibit toxic or adverse effects, including skin and eye burns, gastrointestinal tract burns, and respiratory tract burns . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that catalyze the formation of carbon-fluorine bonds, leading to the production of fluorinated metabolites . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites, influencing cellular function and behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as hydrophobicity and molecular size, which affect its ability to diffuse through biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and RNA molecules, or in the cytoplasm, where it can modulate enzyme activity and protein interactions. These localization patterns are essential for understanding the compound’s biochemical effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be synthesized through the reaction of difluorocarbene with fluorosulfonyl acetate. The reaction typically involves the use of a difluorocarbene source, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, under specific conditions of temperature and concentration .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of reactions, including:

Trifluoromethylation: It acts as a reagent for the trifluoromethylation of alkyl halides.

Perfluoroalkylation: It is used for the perfluoroalkylation of aryl iodides and bromides

Common Reagents and Conditions:

Trifluoromethylation: Common reagents include alkyl halides, and the reaction is typically carried out under anhydrous conditions with a suitable base.

Perfluoroalkylation: Aryl iodides and bromides are common substrates, and the reaction often requires the presence of a copper catalyst

Major Products:

Trifluoromethylation: The major products are trifluoromethylated alkyl compounds.

Perfluoroalkylation: The major products are perfluoroalkylated aryl compounds

Scientific Research Applications

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research:

Chemistry: It is widely used as a reagent for introducing trifluoromethyl and perfluoroalkyl groups into organic molecules, which are important in the development of pharmaceuticals and agrochemicals

Biology: The compound is used in the synthesis of biologically active molecules, aiding in the study of their mechanisms of action and potential therapeutic uses

Medicine: It is involved in the synthesis of drug candidates, particularly those requiring trifluoromethyl or perfluoroalkyl groups for enhanced biological activity and stability

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants

Comparison with Similar Compounds

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is also used as a difluorocarbene source and has similar reactivity characteristics

Difluoro(fluorosulfonyl)acetic acid ethyl ester: Another ester derivative with similar applications in organic synthesis

Uniqueness: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unique due to its high reactivity and efficiency as a difluorocarbene source. It offers a broad applicability in trifluoromethylation and perfluoroalkylation reactions, making it a valuable reagent in both academic and industrial research .

Biological Activity

Overview

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is a synthetic compound notable for its unique structural features and potential applications in organic chemistry and medicinal chemistry. Its molecular formula is with a molecular weight of 192.11 g/mol. MDFA has garnered attention for its biological activity, particularly as a source of difluorocarbene, which has implications in various chemical reactions and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 192.11 g/mol

- CAS Number : 680-15-9

- Assay Purity : ≥ 93% (NMR)

Biological Activity

MDFA exhibits significant biological activity primarily through its ability to generate difluorocarbene under specific conditions, such as high concentration and temperature. This property allows it to participate in various chemical transformations that are valuable in synthetic organic chemistry.

Carbene Reactivity

MDFA acts as an efficient source of difluorocarbene, comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). For instance, in reactions involving n-butyl acrylate, MDFA yielded a difluorocyclopropane product with a notable efficiency of 76% after two days . This demonstrates its utility in synthesizing complex fluorinated compounds.

Applications in Research

MDFA has been explored for its potential applications in various fields:

- Organic Synthesis : It serves as a reagent for the trifluoromethylation of alkyl halides and perfluoroalkylation of aryl iodides and bromides .

- Material Science : Research indicates that MDFA can improve the performance of lithium-ion batteries, particularly in enhancing the properties of LiCoO₂/graphite pouch cells .

- Medicinal Chemistry : The compound's reactivity profile suggests potential applications in developing pharmaceuticals, especially those requiring fluorinated motifs for enhanced biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity and synthetic utility of MDFA:

- Difluoromethylene Ylide Generation : A study demonstrated the use of MDFA to generate difluoromethylene triphenylphosphonium ylide in situ, showcasing its versatility as a difluorocarbene source .

- Antimalarial Research : The incorporation of fluorinated compounds like MDFA into drug development has shown promise against malaria parasites by targeting specific metabolic pathways .

Comparative Analysis with Other Compounds

The following table summarizes key differences between MDFA and other related compounds:

| Compound Name | Source of Difluorocarbene | Reaction Yield (%) | Applications |

|---|---|---|---|

| This compound (MDFA) | Yes | 76% (with n-butyl acrylate) | Organic synthesis, battery technology |

| Trimethylsilyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (TFDA) | Yes | Varies | Organic synthesis |

| Difluorodiazirine | Yes | Not specified | Organic synthesis |

Properties

IUPAC Name |

methyl 2,2-difluoro-2-fluorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJCAQADCPTHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338209 | |

| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-15-9 | |

| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate a viable alternative to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in difluorocarbene generation?

A: [] Research has shown that under specific high-concentration, high-temperature conditions, this compound (MDFA) can effectively act as a difluorocarbene source. Its reactivity in these conditions is comparable to that of TFDA, a well-established reagent for this purpose. For instance, MDFA successfully converted the highly unreactive n-butyl acrylate to difluorocyclopropane with a 76% yield, demonstrating its efficacy.

Q2: How does this compound facilitate the synthesis of 1,1-difluoroalkenes?

A: [] this compound can act as a precursor to an in situ source of difluoromethylene triphenylphosphonium ylide. This ylide can then participate in a Wittig-type reaction with aldehydes or activated ketones, leading to the formation of 1,1-difluoroalkenes in good yields.

Q3: Are there applications of this compound beyond its use as a difluorocarbene source?

A: While primarily recognized for its difluorocarbene generation capabilities, research suggests potential applications of this compound in other areas. For example, studies have investigated its potential as a novel electrolyte additive for high-voltage lithium cobalt oxide/graphite pouch lithium-ion cells.

Q4: Has the use of this compound been explored in trifluoromethylation reactions?

A: Yes. Research indicates that this compound, in conjunction with copper (I) iodide and tetrabutylammonium iodide, can mediate the trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.